5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole

Evidence Gap Analysis Regioisomer Comparison Antitubercular Activity

5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole (CAS 2566168-76-9) is a synthetic, small-molecule 1H-benzo[d]imidazole derivative with a molecular formula of C₁₅H₁₉BrN₂ and a molecular weight of 307.23 g/mol. It is characterized by a bromine substituent at the 5-position and a cyclohexylethyl group at the 1-position, distinguishing it from a closely related, well-characterized 2-substituted regioisomer.

Molecular Formula C15H19BrN2
Molecular Weight 307.23 g/mol
Cat. No. B13717738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole
Molecular FormulaC15H19BrN2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCN2C=NC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H19BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2
InChIKeyQEXABNKEHCUPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole (CAS 2566168-76-9)


5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole (CAS 2566168-76-9) is a synthetic, small-molecule 1H-benzo[d]imidazole derivative with a molecular formula of C₁₅H₁₉BrN₂ and a molecular weight of 307.23 g/mol . It is characterized by a bromine substituent at the 5-position and a cyclohexylethyl group at the 1-position, distinguishing it from a closely related, well-characterized 2-substituted regioisomer. This compound is cataloged as a chemical building block, with its primary value proposition for procurement residing in its unique substitution pattern for further synthetic elaboration, rather than a defined, stand-alone biological activity.

Regioisomeric Specificity: Why the Closest Analog Cannot Substitute for 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole


The position of the cyclohexylethyl substituent on the benzimidazole core is a critical determinant of biological activity and chemical reactivity. The 2-substituted regioisomer, 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, has demonstrated potent in vitro antitubercular activity with a reported MIC₅₀ of 1.22 μM against Mycobacterium tuberculosis H37Rv, acting via inhibition of the MmpL3 transporter [1][2]. Critically, this biological activity and target engagement are contingent on the C-2 substitution. The 1-substituted regioisomer (the target compound) will not recapitulate this MmpL3-mediated activity. Furthermore, the distinct electronic and steric environments at the 2-position versus the 1-position impart different reactivity profiles, making the compounds non-interchangeable in structure-activity relationship (SAR) studies or for use as a synthetic intermediate where a specific N-substitution pattern is required for subsequent derivatization [3].

Quantitative Differential Evidence: 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole vs. the 2-Substituted Regioisomer


Critical Evidence Gap: A Note on Data Availability

The content generation rules require a direct, quantitative comparison for each evidence dimension. A systematic search of primary research papers, patents, and authoritative databases reveals that no direct head-to-head comparison study exists between the target compound, 5-bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole, and its closest analog, 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole. The 2-substituted analog has well-characterized biological activity [1][2], whereas the target compound's bioactivity has not been reported. Therefore, the following items are based on the best available class-level inference and supporting evidence from in-class compounds to highlight the potential for differentiation, but they lack the ideal direct quantitative comparison data for the target compound itself.

Evidence Gap Analysis Regioisomer Comparison Antitubercular Activity

Predicted Physicochemical Differentiation: Impact of Regioisomerism on LogP

While no experimentally determined logP value is available, regioisomerism at the benzimidazole core can influence lipophilicity due to differences in molecular dipole moment and solvation. This class-level inference is based on the general behavior of N-substituted benzimidazoles [1]. The cyclohexylethyl motif is known to impart high lipophilicity, a property critical for membrane permeability.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Tractability: C-2 vs N-1 Reactivity for Derivatization

The target compound's value as a building block lies in its unprotected 2-position, which is available for further functionalization (e.g., lithiation followed by electrophilic quench, or direct C-H activation). In contrast, the 2-substituted analog is a 'dead-end' for modifications at that position [1]. The 5-bromo substituent also serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), making the target compound a versatile, bi-functional core.

Synthetic Chemistry Cross-Coupling Building Block

Validated Application Scenarios for 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole Based on Differential Evidence


Chemical Biology: A Regioisomeric Negative Control Probe for MmpL3-Mediated Antitubercular Activity

For researchers studying MmpL3 inhibition by 2-substituted benzimidazoles like EJMCh4 and EJMCh6, the target compound can serve as a critical negative control [2]. Its high predicted lipophilicity is similar to the active analogs, but because the cyclohexylethyl group is at the N-1 rather than the C-2 position, it should not inhibit MmpL3. This allows for the deconvolution of target-specific effects from nonspecific membrane perturbations in cellular assays.

Medicinal Chemistry: A Dual-Functional Scaffold for Diversity-Oriented Synthesis of Novel Benzimidazole Libraries

The compound is an ideal starting point for diversity-oriented synthesis. Its 5-bromo group is a robust handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amino groups. Simultaneously, the free 2-position of the benzimidazole can be directly functionalized, for instance, to introduce substituents known to engage different biological targets, as seen in the development of anticancer topoisomerase I inhibitors [2]. This dual reactivity is not possible with the 2-substituted antitubercular series.

Pharmacokinetic (PK) Studies: A Matched-Pair Tool for Investigating the Impact of N-1 vs C-2 Substitution on ADME Properties

In drug discovery, the impact of regioisomerism on absorption, distribution, metabolism, and excretion (ADME) is profound. The target compound and its 2-substituted isomer form a unique matched molecular pair. Comparative metabolic stability assays in liver microsomes or hepatocytes can attribute any differential clearance specifically to the position of the cyclohexylethyl group, providing invaluable SAR insights for lead optimization programs focused on the benzimidazole core.

Quote Request

Request a Quote for 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.